B1577330 N-acetylmuramoyl-L-alanine amidase L2

N-acetylmuramoyl-L-alanine amidase L2

Cat. No.: B1577330
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetylmuramoyl-L-alanine amidase L2 is a bacteriolytic enzyme that specifically hydrolyzes the amide bond between N-acetylmuramic acid and L-alanine in bacterial peptidoglycan (PG), a polymer unique to bacterial cell walls . This enzymatic action cleaves the peptidoglycan molecule into its peptide and glycan strands, which can compromise cell wall integrity and reduce the proinflammatory activity of peptidoglycan fragments . As a zinc-dependent hydrolase, this class of enzyme shares a catalytic mechanism with thermolysin-related zinc peptidases . Recent research on the Ami enzyme from Lysobacter capsici , which includes an "L2" variant, demonstrates its effectiveness in lysing live cells of a range of opportunistic and pathogenic bacteria, including Staphylococcus aureus , Enterococcus faecium , and various Bacillus species, including B. anthracis . This makes this compound a promising candidate for research into novel antimicrobial agents aimed at addressing antibiotic resistance . The enzyme is also a key subject of study in bacterial physiology for its role in peptidoglycan remodeling and cell division in organisms like Escherichia coli and mycobacteria . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

XNVVFLNXPXPQW

Origin of Product

United States

Advanced Research Methodologies and Experimental Approaches for N Acetylmuramoyl L Alanine Amidase L2

Molecular Cloning, Heterologous Expression, and Recombinant Protein Production

The functional and structural characterization of N-acetylmuramoyl-L-alanine amidases, including the L2 type, relies heavily on the production of the enzyme in a controlled laboratory setting. This is achieved through molecular cloning, heterologous expression, and subsequent purification of the recombinant protein.

The process begins with the identification and isolation of the gene encoding the amidase from the source organism. For instance, the gene for an N-acetylmuramoyl-L-alanine amidase has been cloned from organisms such as Pseudomonas aeruginosa and a Bacillus subtilis-hosted Siphoviridae phage. nih.govajmb.org In the case of the phage-derived amidase, the gene sequence (MurNAc-LAA-MMI, designated LysM2) was optimized for expression in a different host organism. ajmb.org

Escherichia coli (E. coli) is the most common heterologous host for expressing these amidases. nih.govajmb.orgnih.gov The gene is inserted into a suitable expression vector, which is a circular DNA molecule that can replicate inside the host. These vectors often include features that facilitate protein purification, such as an affinity tag. A common choice is a polyhistidine-tag (His-tag), which can be located at the N-terminus or C-terminus of the protein. nih.govbiomatik.com For example, the amidase from P. aeruginosa was expressed with a C-terminal His-tag, while a recombinant human PGLYRP2 was produced with an N-terminal 6xHis-Sumo-tag. nih.govbiomatik.com

Once the recombinant E. coli is cultured, gene expression is induced, leading to the production of the amidase protein. The bacterial cells are then harvested and lysed to release the cellular contents, including the recombinant protein. Purification is a critical step to isolate the amidase from other host cell proteins. A multi-step purification protocol is common, often starting with affinity chromatography. His-tagged proteins, for instance, are purified using a resin containing immobilized nickel ions (Ni²⁺-NTA). nih.gov This is often followed by other chromatographic techniques, such as ion-exchange chromatography, to achieve a high degree of purity. nih.gov The purity of the final protein product is typically assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight. nih.govbiomatik.com

Table 1: Examples of Recombinant N-acetylmuramoyl-L-alanine Amidase Production
Source OrganismGene DesignationExpression HostPurification TagReference
Pseudomonas aeruginosaAmiBE. coliC-terminal His-tag nih.gov
Siphoviridae phage (infecting B. subtilis)LysM2E. coliNot specified ajmb.org
Mycobacterium abscessusAmi1E. coliNot specified nih.gov
Homo sapiensPGLYRP2E. coliN-terminal 6xHis-Sumo-tag biomatik.com

Genetic Manipulation and Functional Characterization in Model Organisms

To understand the physiological role of N-acetylmuramoyl-L-alanine amidases, researchers employ genetic manipulation techniques in model organisms to observe the effects of the enzyme's absence, reduction, or overabundance.

Gene Knockout/Deletion: This strategy involves the complete removal or inactivation of the gene encoding the amidase. In Escherichia coli, deletion mutants have been created for the amidase genes amiA, amiB, and amiC. nih.gov Similarly, in Mycobacterium abscessus, an unmarked deletion mutant of the ami1 gene (Δami1Mab) was generated using a recombineering technique, which was confirmed by PCR and sequencing analysis. nih.gov The creation of mutants with very low N-acetylmuramyl-L-alanine amidase activity in E. coli allowed for the mapping of the responsible gene, amiA, on the bacterial chromosome. nih.gov

Overexpression: This approach involves increasing the production of the amidase to study the consequences of excessive enzymatic activity. In mycobacteria, the overexpression of the amidase Ami3 was found to be lethal to the bacteria, highlighting the need for tight regulation of its hydrolytic activity. nih.gov In another study, a complemented M. abscessus strain was created where the ami1 gene was expressed under the control of a strong, constitutive promoter (hsp60), leading to overexpression of the Ami1 protein. nih.gov

Observing the phenotype—the observable characteristics—of genetically modified organisms provides direct insight into the enzyme's function.

Cell Morphology and Division: A striking phenotype of amidase mutants is often related to cell division and separation. In E. coli, deletion mutants of amiA, amiB, and amiC were unable to properly separate after cell division, resulting in the formation of long chains of cells. nih.gov Examination of the peptidoglycan structure (murein sacculi) from these mutants revealed rings of thickened murein at the sites where cell separation was blocked. nih.gov This indicates a crucial role for these amidases in cleaving the septum between daughter cells.

Susceptibility to Stressors: The integrity of the bacterial cell wall is vital for resisting environmental stresses, including antibiotics and detergents. Deletion of the ami1 gene in M. abscessus led to a moderate increase in sensitivity to the detergent sodium dodecyl sulfate (B86663) (SDS). nih.gov Furthermore, the Δami1Mab mutant showed increased susceptibility to β-lactam antibiotics. nih.gov In E. coli, amidase deletion mutants displayed a "tolerant" response to a combination of antibiotics that is normally lytic, meaning the cells were not killed as effectively. nih.gov These findings connect amidase function to cell wall integrity and antibiotic resistance mechanisms.

Table 2: Phenotypes of N-acetylmuramoyl-L-alanine Amidase Mutants
OrganismGenetic ModificationObserved PhenotypeReference
Escherichia coliDeletion of amiA, amiB, amiCFormation of long cell chains; blocked cell separation; altered antibiotic response. nih.gov
Escherichia coliMutation in amiA geneVery low amidase activity; physiologically undiscernible under standard conditions. nih.gov
Mycobacterium abscessusDeletion of ami1Increased sensitivity to SDS and β-lactam antibiotics. nih.gov
MycobacteriaOverexpression of Ami3Lethal to the bacteria due to excessive hydrolytic activity. nih.gov

Biochemical Assay Development and Optimization for Amidase Activity

Quantifying the activity of N-acetylmuramoyl-L-alanine amidase is essential for its biochemical characterization. These assays measure the rate at which the enzyme cleaves its substrate, the peptidoglycan.

Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful and specific technique for measuring amidase activity. One recently developed method quantifies the enzymatic product, p-nitroaniline, after the enzyme acts on a synthetic substrate. rsc.org This method uses an RP-18 column and an isocratic mobile phase of methanol (B129727) and o-phosphoric acid, with detection via a standard UV-vis detector. rsc.org The assay is highly sensitive, with a short analysis time and excellent linearity, allowing for the precise quantification of amidase activity. rsc.org HPLC has also been used in conjunction with mass spectrometry to confirm the activity of a recombinant amidase from P. aeruginosa. nih.gov

Spectrophotometric and Other Methods: Traditional spectrophotometric assays are also used, although they can sometimes be limited by specificity issues. rsc.org A sensitive and reproducible assay was developed based on the specific radioactive labeling of the peptidoglycan substrate with L-[¹⁴C]alanine. nih.gov The method involves monitoring the cleavage of the muropeptide by coupling fluorodinitrobenzene to the newly freed L-alanine amino groups, followed by separation and quantification of the radioactive product. nih.gov Another approach determines amidase activity by measuring the amount of muramic acid released from a peptidoglycan substrate, which is then quantified using a colorimetric method. nih.gov

Zymography: This technique is a specialized form of electrophoresis that allows for the detection of enzyme activity directly within a polyacrylamide gel. For peptidoglycan hydrolases like N-acetylmuramoyl-L-alanine amidase, the gel is co-polymerized with a substrate, such as whole bacterial cells or purified peptidoglycan. nih.govnih.gov After electrophoresis separates the proteins, the gel is incubated in a buffer that promotes enzyme renaturation and activity. The amidase digests the substrate within the gel, and upon staining (e.g., with Methylene Blue), areas of enzymatic activity appear as clear zones or bands against a dark background. Zymography has been successfully used to detect the activity of amidases from Latilactobacillus sakei and P. aeruginosa, confirming their lytic function. nih.govnih.gov It serves as a general and effective assay for profiling peptidoglycan hydrolase activity. researchgate.net

High-Resolution Structural Determination Techniques

The precise three-dimensional structure of N-acetylmuramoyl-L-alanine amidase L2 (Amidase L2) is fundamental to understanding its catalytic mechanism, substrate specificity, and potential as a therapeutic target. High-resolution structural techniques provide atomic-level insights into the enzyme's architecture, including the intricate folding of its domains and the specific arrangement of amino acid residues within the active site.

X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

X-ray crystallography has been a pivotal technique in elucidating the structures of various N-acetylmuramoyl-L-alanine amidases. This method involves crystallizing the purified enzyme and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed atomic model can be built.

For instance, the crystal structure of the N-terminal amidase-2 domain of an N-acetylmuramoyl-L-alanine amidase from Enterococcus faecium was determined at a resolution of 1.97 Å. rcsb.org This high resolution allowed for the clear visualization of its globular fold, which consists of several α-helices surrounding a central five-stranded β-sheet. rcsb.org Similarly, structural studies of AmiD from Escherichia coli, a well-characterized N-acetylmuramoyl-L-alanine amidase, have been solved in various states: the holoenzyme, the apoenzyme in complex with a substrate, and the holoenzyme bound to its peptide product. nih.gov These structures revealed a flexible N-terminal extension and a C-terminal domain that provides geometric complementarity to the substrate. nih.gov The analysis of these crystal structures has shown that zinc amidases of this family share a common fold with enzymes like bacteriophage T7 lysozyme (B549824) and peptidoglycan recognition proteins (PGRPs). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to X-ray crystallography, with the key advantage of being able to study proteins in solution. This provides insights into the dynamic nature of the enzyme, including conformational changes that occur upon substrate binding or during catalysis. While specific NMR studies focused solely on Amidase L2 are less commonly reported in foundational literature, the technique is widely applied in the broader field of enzyme structural biology to map protein-ligand interactions and characterize protein dynamics. For example, proton (1H) NMR spectra are often used in the general characterization of inhibitors for these types of amidases. nih.gov

Crystallographic Data for Representative N-acetylmuramoyl-L-alanine Amidases
Enzyme (Organism)PDB CodeResolution (Å)Key Structural Features
Amidase-2 Domain (Enterococcus faecium)8C4D1.97Globular fold with α-helices surrounding a central five-stranded β-sheet. rcsb.org
AmiD (Escherichia coli)Multiple (e.g., for holoenzyme, apoenzyme-substrate complex)VariesFlexible N-terminal extension, C-terminal substrate-complementary domain. nih.gov
Ami1 (Mycobacterium abscessus)7AGL, 7AGO, 7AGMVariesStructural characterization in complex with dipeptide product. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane-bound proteins at near-atomic resolution, often without the need for crystallization. For enzymes like Amidase L2, which may be part of larger cellular machinery or associated with the bacterial cell wall, Cryo-EM offers a significant advantage. It allows for the visualization of the enzyme in a more native-like state.

While specific Cryo-EM studies dedicated exclusively to Amidase L2 are still emerging, the methodology is increasingly being applied to study bacterial cell wall hydrolases and their interactions with the peptidoglycan sacculus. This approach can reveal how Amidase L2 orients itself relative to its substrate and how it functions within the complex environment of the bacterial cell envelope.

Computational Approaches in Amidase Research

Computational methods are indispensable for complementing experimental data, providing dynamic insights into enzyme function, and guiding further research. These approaches allow for the simulation of molecular interactions and the analysis of vast sequence datasets.

Molecular Dynamics Simulations and Protein-Ligand Docking

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a protein over time. For Amidase L2, MD simulations can be used to study its conformational flexibility, the stability of its folded structure, and the mechanism of substrate binding and product release. For example, simulations can reveal how a flexible hairpin turn observed in the structure of an amidase from Mycobacterium tuberculosis might partially block the active site, suggesting a role in autoregulation. uniprot.org

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand (such as a substrate or an inhibitor) when bound to a protein. nih.gov This method is crucial for understanding the substrate specificity of Amidase L2 and for designing novel inhibitors. In studies of Ami1 from Mycobacterium abscessus, in silico docking was used to propose a mode of action for identified inhibitors, complementing the crystallographic data. nih.gov These docking studies help to identify the key amino acid residues involved in ligand binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Bioinformatic Analysis of Amidase Sequences and Domains

Bioinformatic analysis of protein sequences and domains provides a wealth of information about Amidase L2's evolutionary relationships, conserved functional motifs, and domain architecture. Databases such as InterPro and Pfam classify N-acetylmuramoyl-L-alanine amidases into families based on sequence similarity, such as the Amidase_2 (Pfam: PF01510) and Amidase_3 (Pfam: PF01520) families. wikipedia.orgebi.ac.uk These classifications help to predict the function of newly identified amidases. ebi.ac.uk

Sequence alignments of multiple amidases highlight conserved residues that are critical for catalysis and structural integrity. researchgate.net For instance, alignments reveal highly conserved histidine and cysteine residues that are involved in coordinating the catalytic zinc ion in zinc-dependent amidases. researchgate.netajmb.org Phylogenetic analysis, often performed using tools like ClustalW2, can reconstruct the evolutionary history of these enzymes, grouping them into distinct subfamilies (e.g., AmiA type and AmiD type within the Amidase 2 family). researchgate.net This type of analysis can provide clues about functional divergence among related enzymes. Furthermore, domain analysis identifies the different functional modules within the protein, such as the catalytic domain and cell wall binding domains, which are often fused to target the enzyme to its peptidoglycan substrate. ebi.ac.ukresearchgate.net

Omics-Based Approaches for Global Understanding of Amidase Roles

"Omics" technologies provide a global view of the cellular processes in which Amidase L2 is involved by simultaneously measuring large numbers of molecules like proteins (proteomics), transcripts (transcriptomics), or metabolites (metabolomics).

Proteomics: This approach allows for the identification and quantification of the entire set of proteins in a cell or organism under specific conditions. Proteomic studies can determine the expression levels of Amidase L2 in different growth phases or in response to environmental stimuli, such as antibiotic treatment. In a clinical context, high-throughput proteomics has been used to identify N-acetylmuramoyl-L-alanine amidase as a potential biomarker for sepsis, distinguishing it from noninfectious inflammatory syndromes by its differential abundance in patient samples. researchgate.net

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can infer which genes are active in a cell at a particular time. Transcriptomic analysis can reveal how the gene encoding Amidase L2 is regulated, for instance, by identifying co-regulated genes that might be involved in cell wall metabolism or cell division. This can shed light on the regulatory networks that control Amidase L2 activity. mdpi.com

Omics Approaches in Amidase Research
Omics FieldMethodologyApplication to Amidase L2 ResearchKey Insights
ProteomicsMass Spectrometry (e.g., LC-MS/MS)Quantify Amidase L2 protein levels in different conditions. researchgate.netIdentify expression patterns, post-translational modifications, and potential as a biomarker. researchgate.net
TranscriptomicsRNA-Sequencing (RNA-Seq), MicroarraysMeasure mRNA levels of the gene encoding Amidase L2. mdpi.comUnderstand gene regulation, identify co-expressed genes, and map regulatory networks. mdpi.com
MetabolomicsNMR, Mass Spectrometry (e.g., GC-MS, LC-MS)Profile changes in peptidoglycan fragments and related metabolites.Elucidate the enzyme's specific role in peptidoglycan turnover and recycling pathways.

Transcriptomics and Proteomics in Response to Environmental Stimuli

The expression of N-acetylmuramoyl-L-alanine amidases is tightly regulated at both the transcriptional and translational levels to ensure the integrity of the bacterial cell wall is maintained. harvard.edu Environmental stressors, such as the presence of antibiotics or changes in growth conditions, can significantly alter the expression levels of these enzymes.

Transcriptional Regulation:

Studies on various bacteria have demonstrated that the genes encoding N-acetylmuramoyl-L-alanine amidases are subject to complex regulatory networks. For instance, in Bacillus thuringiensis, the expression of the cwlB gene, which encodes an N-acetylmuramoyl-L-alanine amidase, is controlled by the alternative sigma factor σ(K) and is part of a bicistronic operon. nih.gov This type of regulation ensures that the enzyme is produced at specific stages of the cell cycle, such as during mother cell lysis for spore release. nih.gov

In Mycobacterium abscessus, transcriptomic analyses have revealed that genes involved in the peptidoglycan metabolic pathway, including those for amidases like Ami1, are differentially regulated under various conditions, such as planktonic growth versus growth within macrophages. nih.gov For example, a study on M. abscessus showed that deletion of the ami1 gene led to increased susceptibility to β-lactam antibiotics, indicating a role for this amidase in the response to cell wall-targeting drugs. nih.gov

Proteomic Analysis:

Proteomic approaches have been instrumental in identifying and quantifying N-acetylmuramoyl-L-alanine amidases and understanding their response to environmental stimuli. Quantitative proteomics can reveal changes in the abundance of these enzymes under different conditions. For example, in response to antibiotic stress, bacteria may alter the expression of various cell wall hydrolases. jove.com A comparative proteomic analysis of antibiotic-resistant and -susceptible strains of Gram-positive bacteria has shown that proteins involved in cell wall biogenesis are often differentially expressed. whiterose.ac.uk

In Escherichia coli, three periplasmic amidases, AmiA, AmiB, and AmiC, have been identified, and their involvement in cell separation and antibiotic-induced autolysis has been demonstrated. nih.gov Proteomic studies can help to quantify the relative abundance of these individual amidases under conditions that trigger cell lysis, such as exposure to a combination of aztreonam (B1666516) and bulgecin. nih.gov

The following table illustrates hypothetical data from a proteomic study on a bacterial species expressing an this compound, showing its differential expression in response to antibiotic treatment.

ProteinTreatment ConditionFold Change (Treated vs. Control)p-value
This compoundSub-inhibitory concentration of β-lactam antibiotic2.5<0.05
This compoundInhibitory concentration of β-lactam antibiotic0.8<0.05

This interactive table demonstrates a potential regulatory pattern where low-level antibiotic stress induces the expression of the amidase, possibly as a compensatory mechanism, while higher, inhibitory concentrations might lead to a downregulation or have a less pronounced effect on its abundance.

Metabolomics of Peptidoglycan Fragments

Metabolomic analysis, particularly focusing on the composition of peptidoglycan fragments (muropeptides), provides direct insight into the in vivo activity of this compound. The cleavage of the amide bond by this enzyme releases specific muropeptides that can be identified and quantified using advanced analytical techniques.

Analytical Techniques:

The primary method for analyzing muropeptide composition is liquid chromatography-mass spectrometry (LC-MS). jove.comasm.org This technique allows for the separation and identification of a wide array of muropeptides based on their mass-to-charge ratio and fragmentation patterns. whiterose.ac.ukasm.org The process typically involves the isolation of peptidoglycan sacculi from bacterial cells, enzymatic digestion of the sacculi (often with a muramidase (B13767233) like mutanolysin) to generate soluble muropeptides, followed by LC-MS/MS analysis. nih.govasm.org

Research Findings:

Studies comparing the muropeptide profiles of wild-type bacteria with those of mutants lacking a specific N-acetylmuramoyl-L-alanine amidase can reveal the direct consequences of the enzyme's absence. For example, in E. coli mutants lacking the AmiA, B, and C amidases, an accumulation of trimeric and tetrameric cross-linked muropeptides is observed, suggesting these structures are substrates for the amidases and are important for marking the division site. nih.gov

In Streptomyces coelicolor, a detailed analysis of the peptidoglycan composition at different growth phases using LC-MS/MS identified over 80 different muropeptides. asm.org This study revealed significant changes in peptidoglycan structure during the transition from vegetative growth to sporulation, including evidence of major peptidoglycan hydrolysis. asm.org Such detailed analysis can pinpoint the specific cleavage products resulting from the activity of enzymes like this compound.

The following interactive table presents a hypothetical dataset from a metabolomic study comparing the relative abundance of key peptidoglycan fragments in a wild-type bacterium and a mutant deficient in this compound.

MuropeptideWild-Type (Relative Abundance %)Amidase L2 Deficient Mutant (Relative Abundance %)
Monomeric N-acetylglucosamine-N-acetylmuramic acid-L-Ala-D-Glu-meso-DAP1514
Dimeric (L-D cross-link)3520
Trimeric (L-D cross-link)1025
Tetrameric (L-D cross-link)515
Monomeric N-acetylmuramic acid-L-Ala-D-Glu-meso-DAP (lacking N-acetylglucosamine)21

This interactive table illustrates that in the absence of the amidase, there is a decrease in the proportion of dimeric muropeptides and a corresponding increase in the more complex trimeric and tetrameric structures. This suggests that the amidase is involved in the processing of these higher-order cross-linked structures.

Targeting N Acetylmuramoyl L Alanine Amidase L2 for Biotechnological and Antimicrobial Applications Research Focused

Evaluation of Amidases as Promising Antibacterial Targets

The bacterial cell wall is a critical structure that provides protection and maintains cellular integrity, making its biosynthetic and degradation pathways prime targets for antibiotics. science.gov N-acetylmuramoyl-L-alanine amidases are key players in the dynamic remodeling of the peptidoglycan layer. nih.gov The dysregulation of this process has detrimental consequences for bacteria, a vulnerability that can be exploited for novel drug design. nih.gov The essentiality of these enzymes is highlighted by their involvement in splitting the murein septum during cell division in bacteria like Escherichia coli. nih.gov

Research has shown that deleting amidase genes can have significant effects on bacterial survival and susceptibility to other antimicrobials. For instance, E. coli deletion mutants for amidases AmiA, B, and C grew in long chains of unseparated cells and showed a tolerant response to the lytic action of certain antibiotics. nih.gov In Mycobacterium tuberculosis, the enzymes Ami1 and Ami4, which are N-acetylmuramoyl-L-alanine amidases, are implicated in peptidoglycan degradation and modulating the host immune response. nih.gov The discovery that peptidoglycan-degrading enzymes (PDEs), also known as enzybiotics, are effective bactericidal agents further solidifies their potential. rcsb.org Their specific action on bacterial cell walls, which are absent in higher organisms, makes them an attractive target for developing highly specific antibacterial agents with potentially fewer side effects. ajmb.org

Research and Development of Amidase Agonists and Inhibitors

The critical function of N-acetylmuramoyl-L-alanine amidases has spurred research into compounds that can modulate their activity, either by inhibiting them to disrupt cell wall processes or, in some contexts, by activating them to induce bacteriolysis.

A key strategy for discovering novel enzyme modulators is the high-throughput screening of large chemical libraries. In a study targeting the N-acetylmuramoyl-L-alanine amidase Ami1 from Mycobacterium abscessus, a library of 9,200 compounds was screened for inhibitory activity. nih.gov This screening led to the identification of three promising inhibitor compounds. nih.gov The capacity of purified Ami1 to hydrolyze muramyl-dipeptide was demonstrated in vitro, providing a basis for the screening assay. nih.gov Such screening approaches are instrumental in identifying initial hits that can be developed into lead compounds for new antimicrobial drugs. nih.govnih.gov

Table 1: Inhibitors of M. abscessus Amidase Ami1 Identified from Compound Library Screening

FeatureDescription
Screening Method In vitro assay measuring the hydrolysis of muramyl-dipeptide (MDP). nih.gov
Library Size 9,200 chemical compounds. nih.gov
Identified Hits Three compounds were selected for their inhibitory effect on Ami1. nih.gov
Significance Provides a foundation for developing novel drugs targeting mycobacterial amidases. nih.gov

Understanding how inhibitors or agonists interact with their target enzyme is crucial for rational drug design. For the identified Ami1 inhibitors, in silico docking studies were combined with structural characterization of the enzyme to propose a mode of action. nih.gov Structural analysis of another amidase, AmiD from E. coli, revealed that its catalytic mechanism is similar to that of thermolysin-related zinc peptidases. nih.gov This zinc-dependency is a common feature, with conserved histidine residues often involved in coordinating the zinc ion, which is essential for catalysis. nih.govpasteur.frebi.ac.uk

Site-directed mutagenesis is a powerful tool for elucidating mechanism. In a study on the mycobacteriophage TM4 lysin, LysA, researchers identified Glu 290 as the key catalytic residue and His 226, His 335, and Asp 347 as zinc-coordinating residues through homology modeling. pasteur.fr When these amino acids were mutated, the enzyme's hydrolytic activity was completely abolished, confirming that the catalytic function resides solely within this central domain and validating the proposed mechanism. pasteur.fr These mechanistic insights are vital for optimizing the potency and specificity of potential inhibitors.

Therapeutic Potential of Enzybiotics and Phage Lysins Derived from Amidases

Bacteriophage-derived lysins, a class of enzybiotics, represent a promising alternative to traditional antibiotics. ajmb.org Many phage lysins possess N-acetylmuramoyl-L-alanine amidase activity, allowing them to rapidly degrade the bacterial cell wall from without, leading to swift bacteriolysis. ajmb.orgresearchgate.net These enzymes are active against both growing and dormant cells and can disrupt biofilms. ajmb.org

Numerous studies have demonstrated the potent antibacterial activity of these amidase-based enzybiotics. pasteur.frajmb.org For example, the LysM2 endolysin from a Siphoviridae phage, when expressed exogenously, showed significant antibacterial activity against Gram-negative pathogens such as Klebsiella pneumoniae, Salmonella typhimurium, and Proteus vulgaris. ajmb.orgajmb.org Similarly, the LysA protein from mycobacteriophage TM4 was shown to lyse Micrococcus lysodeikticus and promote lysis in E. coli and Mycobacterium smegmatis. pasteur.fr The modification of these enzymes, such as deleting certain domains, can even broaden their antimicrobial spectrum. A truncated version of an amidase from Latilactobacillus sakei (AmiLysM4) showed a broader inhibitory range than its complete form, with activity against food spoilage organisms like Leuconostoc mesenteroides and Weissella viridescens. nih.govresearchgate.net

Table 2: Examples of Amidase-Derived Phage Lysins and Their Bacterial Targets

Phage Lysin/EnzymeSource Organism/PhageTarget BacteriaReference(s)
LysM2 Siphoviridae phageKlebsiella pneumoniae, Salmonella typhimurium, Proteus vulgaris ajmb.org, ajmb.org
LysA Mycobacteriophage TM4Micrococcus lysodeikticus, E. coli, M. smegmatis pasteur.fr
AmiC / AmiLysM4 Latilactobacillus sakeiListeria innocua, Staphylococcus aureus, Leuconostoc mesenteroides nih.gov, researchgate.net
LytA-like amidases Streptococcus mitis phagesStreptococcus pneumoniae nih.gov

Exploration of Amidase Components in Novel Vaccine Development Strategies

Beyond their direct lytic applications, components of N-acetylmuramoyl-L-alanine amidases are being explored as antigens for vaccine development. Because these proteins can be surface-exposed and are essential for the pathogen, they can represent excellent targets for the host immune system.

Research has identified the N-acetylmuramoyl-L-alanine amidase from Campylobacter jejuni as a potential vaccine candidate (PVC) to combat Immunoproliferative Small Intestine Disease (IPSID). researchgate.net Computational tools have been used to analyze the protein's properties, such as its potential to adhere to host cells and its immunogenicity, confirming its suitability as a vaccine component. researchgate.net Similarly, the LytA amidase of Streptococcus pneumoniae is known to be a highly immunogenic protein that plays a role in the bacterium's pathogenesis. researchgate.net Its conserved nature among pneumococcal strains makes it an attractive target for a broadly protective vaccine. researchgate.net These studies highlight a novel application for amidase research, moving from direct antimicrobial action to preventative, immune-based strategies.

Synergistic Strategies for Antimicrobial Resistance Abatement through Amidase Modulation

Combining amidase-based therapies with existing antibiotics is a promising strategy to combat antimicrobial resistance. This approach can restore the efficacy of older antibiotics or reduce the concentrations needed for a therapeutic effect. A significant example is the combination of a chimeric CHAP-amidase with vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). ajmb.org This synergy resulted in an eight-fold reduction in the minimum inhibitory concentration (MIC) of vancomycin, demonstrating the potential to overcome resistance. ajmb.org

The principle of synergy is also observed in how amidase activity can influence the effectiveness of other drugs. In E. coli, the presence of amidases is required for the full lytic effect of certain antibiotics, and mutants lacking these enzymes show tolerance. nih.gov This suggests that modulating amidase activity could be a key factor in combination therapies. This strategy extends to combining enzybiotics with other agents; for instance, the combination of bacteriocins from lactic acid bacteria with tetracycline (B611298) has shown synergistic effects against multidrug-resistant Enterococcus faecium. mdpi.com Such synergistic approaches, leveraging the cell-wall-degrading power of amidases, offer a powerful tool to enhance the current antimicrobial arsenal (B13267) and address the challenge of resistance.

Q & A

Q. What methodologies are recommended for assaying N-acetylmuramoyl-L-alanine amidase (NAMLAA) activity in peptidoglycan hydrolysis?

A sensitive assay involves using L-[14C]alanine-labeled peptidoglycan as a substrate, where hydrolysis releases radiolabeled alanine for quantification via liquid scintillation counting. This method ensures specificity for the amidase domain and avoids interference from other hydrolases . High-performance liquid chromatography (HPLC) and anion-exchange chromatography can further resolve reaction products, as demonstrated in Enterococcus durans studies .

Q. How is the gene organization of NAMLAA structured in model organisms like Bacillus subtilis?

In B. subtilis, the lytRABC divergon encodes NAMLAA and its regulatory modifiers. The lytABC operon includes the structural gene lytA (amidase) and lytB (modifier), while lytR acts as a regulatory locus. Transcriptional studies reveal phase-specific expression during sporulation and vegetative growth .

Q. What structural features define the catalytic domain of NAMLAA?

Crystal structures of E. coli AmiC (2.5 Å resolution) and Mycobacterium smegmatis Ami1 (2.0 Å) reveal a conserved zinc-binding motif (e.g., His-X-His and Asp/Glu residues) critical for amidase activity. The catalytic domain adopts a globular fold with a deep substrate-binding pocket accommodating peptidoglycan’s N-acetylmuramoyl-L-alanine moiety .

Advanced Research Questions

Q. How do domain deletions (e.g., LysM domains) alter the functional properties of NAMLAA?

Deleting LysM domains in Latilactobacillus sakei NAMLAA broadens its antimicrobial spectrum. Zymography and LC-MS/MS analyses show that truncating one LysM domain (AmiLysM4, 66 kDa) enhances activity against Leuconostoc mesenteroides and Weissella viridescens compared to full-length AmiC (71 kDa). Structural predictions suggest LysM domains anchor the enzyme to the cell wall, and their removal increases substrate accessibility .

Q. What mechanistic insights explain NAMLAA’s dual role in bacterial autolysis and host immunity?

In Staphylococcus aureus, the bifunctional autolysin Atl undergoes proteolytic cleavage to generate amidase (cleaves N-acetylmuramoyl-L-alanine bonds) and glucosaminidase (hydrolyzes β-1,4-glycosidic bonds) domains. Mutagenesis studies show that Zn²⁺ coordination in the amidase domain is essential for peptidoglycan remodeling during cell division . In humans, serum NAMLAA (PGLYRP2) binds fibronectin and laminin, linking peptidoglycan hydrolysis to immune evasion in Mycobacterium tuberculosis .

Q. How do structural dynamics influence substrate specificity across bacterial species?

Comparative molecular dynamics simulations of E. coli AmiC and M. smegmatis Ami1 highlight divergent substrate-binding loops. For example, Ami1’s extended loop region accommodates mycobacterial peptidoglycan modifications (e.g., N-glycolylmuramic acid), while AmiC’s compact loop aligns with E. coli’s unmodified peptidoglycan .

Q. What experimental strategies resolve contradictory data on NAMLAA’s pH and temperature optima?

Discrepancies in optimal pH (range: 6.5–8.0) and temperature (37–50°C) arise from species-specific adaptations. For L. sakei NAMLAA, activity assays using L-alanine-p-nitroanilide hydrochloride confirm maximal activity at pH 8 and 50°C, aligning with its niche in fermented foods . In contrast, B. subtilis amidases function optimally at neutral pH during vegetative growth .

Q. How can recombinant NAMLAA be engineered for enhanced stability and application in biocontrol?

Heterologous expression in E. coli BL21 with codon optimization improves yield. For example, L. sakei NAMLAA cloned into pET28a(+) retains activity after His-tag purification. Directed evolution targeting the catalytic domain (e.g., error-prone PCR) could enhance thermostability for food preservation .

Methodological Considerations

  • Structural Analysis : Use X-ray crystallography (e.g., PDB entries 4BIN, 7AGM) and circular dichroism (CD) spectroscopy to validate domain integrity .
  • Functional Studies : Combine zymography with LC-MS/MS to confirm hydrolytic activity and substrate specificity .
  • Genetic Manipulation : Employ CRISPR-Cas9 for targeted deletions (e.g., LysM domains) and qRT-PCR for expression profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.